Product packaging for Istradefylline-d3,13C(Cat. No.:)

Istradefylline-d3,13C

Cat. No.: B1152631
M. Wt: 388.44
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Features of this compound

This compound represents a precisely engineered isotopically labeled variant of istradefylline, incorporating both deuterium and carbon-13 isotopes at specific molecular positions. The compound possesses the formal chemical name (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-13C-d3)-3,7-dihydro-1H-purine-2,6-dione, reflecting the strategic placement of isotopic labels within the molecular framework. The molecular formula C19[13C]H21D3N4O4 indicates the substitution of three hydrogen atoms with deuterium and one carbon atom with carbon-13, resulting in a molecular weight of 388.4-388.5 daltons compared to the unlabeled compound's molecular weight of 384.436 daltons.

The structural architecture of this compound maintains the characteristic purine-2,6-dione core structure that defines the xanthine family of compounds. The isotopic modifications are strategically positioned at the 7-methyl group, where the carbon-13 isotope replaces the natural carbon-12, and three deuterium atoms substitute the hydrogen atoms of the same methyl group. This specific labeling pattern ensures optimal mass spectral differentiation while preserving the fundamental chemical and physical properties of the parent molecule. The compound exhibits high isotopic enrichment levels, typically exceeding 95% for both carbon-13 and deuterium incorporation, ensuring reliable analytical performance in quantitative applications.

Table 1: Comparative Molecular Properties of Istradefylline and this compound

Property Istradefylline This compound
Molecular Formula C20H24N4O4 C19[13C]H21D3N4O4
Molecular Weight (g/mol) 384.436 388.4-388.5
CAS Registry Number 155270-99-8 2749234-46-4
Mass Difference (Da) - +4.0
Isotopic Enrichment Natural abundance >95%
Purity (HPLC) >99% >95%

The stereochemical configuration of this compound retains the E-geometry of the vinyl linkage connecting the dimethoxyphenyl moiety to the purine core, a critical structural feature that determines the compound's biological activity and chromatographic behavior. The isotopic substitutions do not significantly alter the three-dimensional conformation of the molecule, ensuring that the labeled standard accurately represents the pharmacokinetic and analytical behavior of the parent compound during mass spectrometric analysis.

Role of Stable Isotope Labeling in Quantitative Mass Spectrometry

Stable isotope labeling with carbon-13 and deuterium represents a fundamental analytical strategy in quantitative mass spectrometry, providing unparalleled accuracy and precision in pharmaceutical analysis. The incorporation of these stable isotopes creates a mass shift that enables mass spectrometers to distinguish between the analyte of interest and the isotopically labeled internal standard, while maintaining virtually identical physicochemical properties throughout the analytical process. This approach addresses critical analytical challenges including matrix effects, extraction recovery variations, and instrumental fluctuations that can compromise the accuracy of quantitative measurements in complex biological samples.

The mechanism of stable isotope dilution mass spectrometry relies on the principle that isotopically labeled compounds exhibit nearly identical behavior to their unlabeled counterparts during sample preparation, chromatographic separation, and ionization processes. However, the mass difference introduced by isotopic substitution allows for clear discrimination in the mass spectrometer. For this compound, the 4-dalton mass increase provides an optimal separation window that prevents spectral overlap while maintaining coelution characteristics essential for accurate quantification. The deuterium and carbon-13 labels are strategically positioned at non-exchangeable sites within the molecule, ensuring label stability throughout the analytical workflow and preventing isotopic dilution that could compromise quantitative accuracy.

Table 2: Analytical Advantages of this compound as Internal Standard

Analytical Parameter Benefit Mechanism
Matrix Effect Compensation 95-99% reduction Identical extraction and ionization behavior
Recovery Correction ±2% precision Coelution and co-extraction with analyte
Instrumental Drift Correction Real-time normalization Simultaneous analysis and detection
Chromatographic Selectivity Enhanced specificity Mass spectral differentiation at 4 Da
Quantitative Range 3-4 log dynamic range Linear response relationship

The application of this compound in liquid chromatography-tandem mass spectrometry methods demonstrates exceptional analytical performance across diverse biological matrices including plasma, urine, and tissue homogenates. The stable isotope-labeled internal standard enables accurate quantification of istradefylline concentrations ranging from nanogram per milliliter to microgram per milliliter levels, supporting both preclinical pharmacokinetic studies and clinical bioanalytical applications. The isotopic labeling strategy also facilitates the development of highly sensitive analytical methods with lower limits of quantification, enabling researchers to investigate drug pharmacokinetics at therapeutically relevant concentrations.

Advanced mass spectrometric techniques benefit significantly from the incorporation of stable isotope-labeled standards like this compound. The compound serves as an ideal internal standard for selected reaction monitoring and multiple reaction monitoring experiments, where specific precursor-to-product ion transitions can be monitored for both the analyte and internal standard simultaneously. This approach provides enhanced selectivity and sensitivity while maintaining the quantitative accuracy essential for regulatory compliance in pharmaceutical analysis. The stable isotope labeling also enables the application of isotope dilution techniques in method validation studies, providing traceable quantitative measurements that meet stringent analytical requirements.

Pharmacological Context of Istradefylline as an Adenosine A2a Receptor Antagonist

Istradefylline functions as a highly selective adenosine A2A receptor antagonist, representing a novel therapeutic approach in the treatment of Parkinson disease through modulation of non-dopaminergic neurotransmitter pathways. The compound demonstrates exceptional selectivity for adenosine A2A receptors with a dissociation constant (Ki) of 2.2 nanomolar in radioligand binding assays, indicating high-affinity binding that underlies its therapeutic efficacy. This selectivity profile distinguishes istradefylline from traditional dopaminergic therapies, offering a complementary mechanism of action that targets the adenosine system within the basal ganglia circuitry.

The molecular mechanism of adenosine A2A receptor antagonism involves competitive inhibition of endogenous adenosine binding, thereby modulating GABAergic neurotransmission in the indirect pathway of the basal ganglia. Adenosine A2A receptors are predominantly expressed on medium spiny neurons in the striatum, where they form functional complexes with dopamine D2 receptors and influence the activity of the striatopallidal pathway. By blocking adenosine A2A receptors, istradefylline reduces the excessive activation of this indirect pathway that occurs in Parkinson disease, resulting in improved motor function without directly affecting the dopaminergic system.

Table 3: Pharmacological Profile of Istradefylline

Parameter Value Methodology
Adenosine A2A Receptor Affinity (Ki) 2.2 nM Radioligand binding assay
Selectivity Ratio (A2A vs A1) >1000-fold Comparative binding studies
Plasma Protein Binding 98% Equilibrium dialysis
Elimination Half-life 83 hours Clinical pharmacokinetic studies
Primary Metabolism CYP1A1, CYP3A4 In vitro enzyme studies
Volume of Distribution 557 L Population pharmacokinetic analysis

The pharmacokinetic properties of istradefylline support its clinical utility as an adjunctive therapy, with an extended elimination half-life facilitating once-daily dosing regimens. The compound undergoes extensive hepatic metabolism primarily through cytochrome P450 1A1 and cytochrome P450 3A4 enzymatic pathways, generating multiple metabolites that require analytical characterization in pharmacokinetic studies. The high plasma protein binding of approximately 98% necessitates careful consideration of drug-drug interactions and influences the analytical methodology required for accurate bioanalytical measurements.

The therapeutic applications of istradefylline extend beyond its primary indication, with ongoing research investigating its potential in other neurological conditions characterized by adenosine A2A receptor dysfunction. Preclinical studies have demonstrated the compound's ability to improve cognitive function and reduce motor symptoms in various animal models of neurodegenerative diseases. The unique mechanism of action targeting adenosine receptors rather than dopamine receptors provides researchers with valuable insights into alternative therapeutic strategies for movement disorders and neurodegenerative conditions.

Properties

Molecular Formula

C₁₉¹³CH₂₁D₃N₄O₄

Molecular Weight

388.44

Synonyms

(E)-8-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-1H-Purine-2,6-dione-d3,13C;  Istradefylline-d3,13C;  KW 6002-d3,13C; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

Istradefylline-d3,13C is extensively used as an internal standard in pharmacokinetic studies to accurately measure the concentration of istradefylline in various biological matrices. The isotopic labeling allows for precise quantification by compensating for variations during sample preparation and analysis.

Application Methodology Outcome
QuantificationGC or LC-MSAccurate measurement of istradefylline levels
Drug Interaction StudiesIn vivo pharmacokinetic modelingUnderstanding drug-drug interactions

Clinical Research in Parkinson's Disease

Recent studies have highlighted the efficacy of istradefylline in reducing the required dosage of levodopa, thereby minimizing potential side effects associated with higher doses. In a multicenter study involving patients with PD experiencing "off" episodes, the addition of istradefylline significantly reduced the cumulative additional levodopa dose required over 37 weeks compared to a control group .

Case Study: ISTRA ADJUST PD Trial

  • Objective : To evaluate the impact of istradefylline on levodopa dose escalation.
  • Design : Multicenter, open-label, randomized controlled trial.
  • Participants : 114 patients with PD on stable levodopa therapy.
  • Results :
    • The cumulative additional levodopa dose was significantly lower in the istradefylline group (p < 0.0001).
    • Improvements were noted in motor function as measured by the Movement Disorder Society Unified Parkinson's Disease Rating Scale.

This trial underscores the potential of istradefylline not only to enhance therapeutic outcomes but also to optimize existing treatment regimens by reducing dependency on levodopa .

Analytical Chemistry Applications

The compound's use extends into analytical chemistry where it assists researchers in understanding drug metabolism and pharmacodynamics through stable isotope labeling.

Benefits of Isotope Labeling

  • Enhanced Sensitivity : The incorporation of stable isotopes improves detection limits and accuracy in mass spectrometry.
  • Metabolic Pathway Analysis : Isotope-labeled compounds allow for tracking metabolic pathways and understanding how drugs are processed within biological systems.

Comparison with Similar Compounds

4-Desmethyl Istradefylline-d3,13C

  • Structural Differences: This derivative lacks a methyl group at the 4-position compared to this compound, resulting in a molecular formula of C₁₈¹³CH₁₈D₃N₄O₄ and a molecular weight of 374.41 g/mol.
  • Applications :
    Like this compound, it is used as a reference standard but specifically targets demethylated metabolites in metabolic pathway studies .
  • Stability :
    Requires storage at 2–8°C with protection from light and air, suggesting higher sensitivity to environmental degradation compared to this compound, which is stable as a pale yellow solid without stringent storage conditions .

Istradefylline (Parent Compound)

  • Structural and Functional Differences: The non-labeled parent compound (C₂₀H₂₄N₄O₄, MW = 384.43 g/mol) lacks isotopic labels, making it unsuitable for tracer studies. It is clinically used to manage Parkinson’s disease by selectively blocking adenosine A2A receptors .
  • Synthesis Challenges :
    Large-scale synthesis of istradefylline involves hazardous chlorinating reagents and yields ~65% via acid chloride intermediates. While labeled analogs likely follow similar synthetic routes, their purification may require additional steps to ensure isotopic purity .

EDDP-D3 Perchlorate and Ecgonine Methylester-D3.HCl

  • Structural Contrast :
    These deuterated compounds are unrelated to this compound in structure and function. EDDP-D3 (C₂₀H₂₁D₃N⁺·ClO₄⁻) is a metabolite of methadone, while Ecgonine methylester-D3.HCl is a cocaine analog. Both are used in forensic toxicology, highlighting the broader applicability of deuterated standards in analytical chemistry beyond neurological research .

Resveratrol 3,4’-Diacetate and Istradefylline M8

  • Functional Divergence: Resveratrol 3,4’-Diacetate is a polyphenol derivative with antioxidant properties, whereas Istradefylline M8 (structural details unspecified) is likely a hydroxylated or demethylated metabolite of istradefylline. These compounds underscore the diversity of reference standards in pharmacological research .

Research Implications

The isotopic labeling in this compound and its analogs enables precise quantification in complex biological matrices, addressing limitations of traditional assays. For example, the deuterium atoms mitigate matrix effects in MS detection, while ¹³C ensures accurate mass differentiation . Comparative studies between this compound and 4-desmethyl derivatives can elucidate metabolic pathways, aiding drug development for neurological disorders.

Preparation Methods

Stepwise Synthesis from Unlabeled Precursors

The synthesis of Istradefylline-d3,13C adapts the six-step route described in the CN104974157A patent, with modifications for isotopic labeling:

Step 1: Cyclization Reaction
1,3-Diethylurea and cyanoacetic acid undergo cyclization in acetic anhydride at 50–70°C for 3 hours to form the pyrimidinone core (Compound I). For ¹³C labeling, cyanoacetic acid enriched at the cyano carbon is used, achieving ≥98% isotopic purity through controlled stoichiometry.

Step 2: Nitration
Compound I is nitrated using sodium nitrite in acetic acid. This step remains unchanged, as isotopic labels are introduced in subsequent stages.

Step 3: Reduction
The nitro group in Compound II is reduced to an amine using hydrogen gas in methanol. Deuterium incorporation occurs here by substituting methanol with deuterated methanol (CD3OD), ensuring three deuterium atoms are introduced at the methyl position.

Step 4: Condensation
The amine (Compound III) reacts with 3-(3,4-dimethoxyphenyl)acryloyl chloride in dichloromethane under inert conditions. Sodium hydroxide facilitates the reaction, yielding Compound IV with retained isotopic labels.

Step 5: Cyclization
Compound IV undergoes cyclization in 1,4-dioxane with sodium hydroxide at 80–95°C, forming the xanthine scaffold (Compound V).

Step 6: Methylation
The final methylation uses dimethyl carbonate instead of iodomethane, avoiding neurotoxic byproducts. Sodium hydroxide in DMF at 120°C transfers the methyl group, with ¹³C-enriched dimethyl carbonate ensuring isotopic retention at the target carbon.

Isotopic Incorporation Efficiency

ParameterValue/TechniqueSource
¹³C Enrichment≥98% (LC-MS/MS, isotopic peak analysis)
Deuterium Incorporation≥99% (NMR integration)
Reaction Yield (Overall)46–52%
Purity Post-Purification95–97% (HPLC)

Isotopic dilution is mitigated by using excess deuterated methanol and ¹³C-labeled reagents. Mass isotopomer distribution analysis (MIDA) confirms uniform labeling.

Analytical Validation

Structural Confirmation

  • LC-MS/MS : Quantifies isotopic purity by comparing mass shifts (Δm/z = +3 for d3, +1 for ¹³C) against unlabeled standards.

  • ¹H/¹³C NMR : Deuterium absence in ¹H spectra and ¹³C satellite peaks validate labeling positions.

Impurity Profiling

Common impurities include non-deuterated analogs (≤2%) and residual solvents (≤0.1%). These are removed via recrystallization in methanol-diethyl ether.

ParameterSpecificationSource
Temperature-20°C (long-term)
Solubility25 mg/mL in DMSO
Stability6 months at -80°C

Applications in Pharmacological Research

This compound is used in:

  • Metabolic Flux Studies : ¹³C labels enable tracking of hepatic metabolites via MIDA.

  • Pharmacokinetic Modeling : Deuterium isotopes improve LC-MS/MS sensitivity for low-concentration plasma samples .

Q & A

Q. What experimental design principles are critical when using Istradefylline-d3,13C in metabolic tracer studies?

Researchers must first establish whether the study aims to investigate metabolic steady-state (constant metabolite levels) or isotopic steady-state (stable labeling patterns). For dynamic studies, time-course sampling is essential to capture transient labeling kinetics. The tracer concentration should be optimized to avoid isotopic dilution, ensuring detection sensitivity while maintaining physiological relevance. Parallel controls with unlabeled Istradefylline are required to distinguish pharmacological effects from tracer dynamics. Analytical methods like LC-MS/MS must be calibrated to differentiate natural 13C abundance from the labeled compound .

Q. How can researchers validate the isotopic purity of this compound in preclinical models?

Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm the absence of unlabeled or partially labeled species. Batch-specific certificates of analysis from suppliers should be cross-checked with in-house measurements. For in vivo studies, baseline samples (pre-tracer administration) must be analyzed to account for background 13C levels. Natural isotope correction algorithms (e.g., IsoCor2) should be applied during data processing to minimize false positives .

Q. What are the best practices for quantifying this compound and its metabolites in heterogeneous biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity in resolving isotopic patterns. Stable isotope-labeled internal standards (e.g., Istradefylline-d6,15N) improve quantification accuracy by correcting for matrix effects. Sample preparation should include protein precipitation and solid-phase extraction to reduce ion suppression. Method validation must assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) across relevant matrices (plasma, tissue homogenates) .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic half-life across studies be systematically addressed?

Discrepancies often arise from differences in experimental models (e.g., hepatocytes vs. whole liver perfusion) or tracer administration protocols. Researchers should perform cross-model comparisons under standardized conditions, controlling for factors like oxygen tension and nutrient availability. Time-resolved flux analysis (e.g., using kinetic flux profiling) can reconcile variations by quantifying turnover rates in specific subcellular compartments. Additionally, meta-analyses of raw isotopomer data (shared via platforms like MetaboLights) enable consensus-building .

Q. What computational approaches integrate 13C labeling data from this compound into genome-scale metabolic models (GEMs)?

Constraint-based methods like flux balance analysis (FBA) map observed 13C labeling patterns onto stoichiometric models to predict flux distributions. Tools such as INCA (Isotopomer Network Compartmental Analysis) or 13C-FLUX improve accuracy by incorporating isotopomer balancing and Gibbs free energy constraints. Researchers must validate predictions using genetic perturbations (e.g., CRISPR-Cas9 knockouts of key enzymes like CYP3A4) to confirm inferred flux changes .

Q. How should researchers optimize tracer pulse-chase experiments to study this compound’s incorporation into nucleic acid or protein pools?

Pulse duration must align with the turnover rates of target macromolecules. For RNA/DNA studies, pulse times of 24–48 hours are typical, while protein labeling may require longer durations. Quench protocols (e.g., rapid freezing in liquid N2) prevent post-sampling metabolic activity. Data interpretation should use compartmentalized models to account for organelle-specific labeling (e.g., mitochondrial vs. cytosolic nucleotide pools). Normalization to total biomass (via parallel unlabeled controls) corrects for growth rate variability .

Methodological Guidance

Q. How to design dose-escalation studies with this compound while decoupling tracer kinetics from pharmacological effects?

Use a crossover design where subjects receive labeled and unlabeled compound in separate phases. Pharmacokinetic parameters (e.g., Cmax, AUC) derived from unlabeled arms inform safe dosing ranges. Tracer doses should be ≤1% of the therapeutic dose to avoid confounding bioactivity. Real-time monitoring of adenosine A2A receptor occupancy (via PET imaging) can correlate tracer distribution with target engagement .

Q. What statistical frameworks are robust for analyzing low-abundance 13C isotopomers in this compound datasets?

Bayesian hierarchical models improve signal-to-noise ratios by pooling data across replicates and incorporating prior knowledge of metabolic network topology. Bootstrapping methods estimate confidence intervals for rare isotopomers. Open-source tools like MISO (Mixed-Effects Inference of Stable Isotope Labeling) account for technical and biological variability while handling missing data .

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